Cas no 461001-15-0 (2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a tetrahydroquinoline moiety via a sulfanyl-ethanone bridge. The presence of the 3-methylphenyl substituent enhances its structural diversity, while the oxadiazole and tetrahydroquinoline groups contribute to potential biological activity, particularly in medicinal chemistry applications. This compound may exhibit favorable properties such as metabolic stability and selective binding affinity, making it a candidate for further pharmacological investigation. Its synthetic versatility allows for modifications to optimize reactivity or interaction with biological targets. The combination of these structural elements suggests utility in drug discovery or agrochemical research.
2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one structure
461001-15-0 structure
Product Name:2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
CAS No:461001-15-0
MF:C20H19N3O2S
MW:365.448763132095
CID:5994029
PubChem ID:1164076
Update Time:2025-06-11

2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one
    • Ethanone, 1-(3,4-dihydro-1(2H)-quinolinyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-
    • NCGC00107060-01
    • 461001-15-0
    • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
    • 2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
    • HMS1820D11
    • F0594-0063
    • 1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
    • C292-0044
    • AKOS000571845
    • CHEMBL1395674
    • Inchi: 1S/C20H19N3O2S/c1-14-6-4-8-16(12-14)19-21-22-20(25-19)26-13-18(24)23-11-5-9-15-7-2-3-10-17(15)23/h2-4,6-8,10,12H,5,9,11,13H2,1H3
    • InChI Key: CHWRSQKJTHFGTI-UHFFFAOYSA-N
    • SMILES: C(=O)(N1C2=C(C=CC=C2)CCC1)CSC1=NN=C(C2=CC=CC(C)=C2)O1

Computed Properties

  • Exact Mass: 365.11979803g/mol
  • Monoisotopic Mass: 365.11979803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 492
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 84.5Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • Boiling Point: 618.8±65.0 °C(Predicted)
  • pka: 0.98±0.20(Predicted)

2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Pricemore >>

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2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one Related Literature

Additional information on 2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Compound 461001-15-0: 2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

The compound with CAS No. 461001-15-0, named 2-{5-(3-methylphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its complex structure, which includes a tetrahydroquinoline moiety and a oxadiazole ring system. The presence of these functional groups makes it a promising candidate for drug discovery and advanced material synthesis.

Recent studies have highlighted the importance of tetrahydroquinoline derivatives in medicinal chemistry due to their ability to interact with various biological targets. The oxadiazole ring system, on the other hand, is known for its stability and versatility in forming hydrogen bonds and π-interactions. These properties make the compound ideal for exploring its potential as a modulator of protein-protein interactions or as a bioisostere in drug design.

One of the most exciting developments involving this compound is its application in the field of antiviral research. Researchers have demonstrated that certain analogs of this compound exhibit potent activity against viral enzymes, making them potential leads for antiviral drug development. Furthermore, the compound's ability to penetrate cellular membranes efficiently suggests its suitability for targeting intracellular pathogens.

In terms of synthesis, the compound can be prepared through a multi-step process involving cross-coupling reactions and ring-closing metathesis. These methods allow for precise control over the stereochemistry and regioselectivity of the product. The use of catalysts such as palladium complexes has significantly improved the yield and purity of the compound.

The structural integrity of this compound is further enhanced by its sulfanyl group, which plays a crucial role in stabilizing the molecule's conformation. This group also contributes to the compound's solubility in organic solvents, making it easier to handle during purification and analysis.

From an environmental perspective, studies have shown that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions. This makes it a safer option for use in pharmaceutical applications compared to many other synthetic compounds.

Looking ahead, the potential applications of this compound are vast. Its unique combination of functional groups makes it a valuable tool in the development of novel therapeutics and advanced materials. As research continues to uncover its full potential, this compound is poised to play a significant role in shaping future innovations in chemistry and medicine.

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